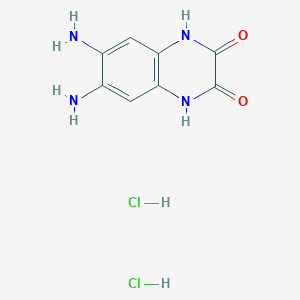

6,7-Diaminoquinoxaline-2,3-dione, Dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6,7-diamino-1,4-dihydroquinoxaline-2,3-dione;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2.2ClH/c9-3-1-5-6(2-4(3)10)12-8(14)7(13)11-5;;/h1-2H,9-10H2,(H,11,13)(H,12,14);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQLMGIXAVUEGHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1NC(=O)C(=O)N2)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6,7-Diaminoquinoxaline-2,3-dione Dihydrochloride chemical properties

An In-Depth Technical Guide to 6,7-Diaminoquinoxaline-2,3-dione Dihydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6,7-Diaminoquinoxaline-2,3-dione Dihydrochloride, a versatile heterocyclic compound. Designed for researchers, chemists, and drug development professionals, this document delves into its core chemical properties, synthesis, reactivity, and its burgeoning applications in biomedical research, moving beyond a simple data sheet to offer field-proven insights and the causal science behind its utility.

Core Chemical Identity and Physicochemical Profile

6,7-Diaminoquinoxaline-2,3-dione Dihydrochloride, often abbreviated as DAQN, belongs to the quinoxaline class of compounds. The quinoxaline-2,3-dione core is a significant pharmacophore, known for its role in compounds that act as antagonists for excitatory amino acid receptors like AMPA and kainate.[1][2] However, the addition of the 6,7-diamino groups fundamentally alters its primary application, transforming it into a potent fluorescent labeling agent.[3][4]

The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is a critical consideration for its use in biological assays.

Table 1: Chemical Identifiers and Properties

| Property | Value |

|---|---|

| IUPAC Name | 6,7-diamino-1,4-dihydropyrazino[2,3-b]pyridine-2,3-dione;dihydrochloride |

| Synonyms | DAQN, 6,7-Diamino-2,3-quinoxalinedione Dihydrochloride |

| CAS Number | 17498-26-9[5] |

| Molecular Formula | C₈H₈N₄O₂ · 2HCl (or C₈H₁₀Cl₂N₄O₂)[5] |

| Molecular Weight | 265.1 g/mol [5] |

| Appearance | Light Brown Solid[5] |

| Stability | Light Sensitive[5] |

| Storage | Store at -20°C in an amber vial under an inert atmosphere.[5][6] |

Synthesis and Chemical Reactivity

Rationale of Synthesis

The synthesis of quinoxaline-2,3-dione derivatives is a well-established area of heterocyclic chemistry. The most common and efficient strategy involves the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound, such as oxalic acid or its esters.[1][7][8] This approach provides a direct route to the core bicyclic structure.

For 6,7-Diaminoquinoxaline-2,3-dione, the synthesis typically begins with a substituted o-phenylenediamine or involves the formation of the quinoxaline-2,3-dione core first, followed by functionalization of the benzene ring. A classical route involves a two-step mechanism: initial cyclocondensation to form the quinoxaline core, followed by amination at the 6 and 7 positions and subsequent treatment with hydrochloric acid to yield the dihydrochloride salt.[3]

Caption: General synthetic pathway for 6,7-Diaminoquinoxaline-2,3-dione Dihydrochloride.

Core Reactivity: The Aldehyde Condensation

The defining chemical property of DAQN in a research context is its reaction with aldehydes.[3][9] The two adjacent amino groups on the quinoxaline ring are highly nucleophilic. They readily react with the carbonyl carbon of an aldehyde in a condensation reaction. This process results in the formation of a new, stable imidazole ring fused to the existing structure, creating a highly fluorescent derivative.[3]

This reaction is the cornerstone of DAQN's utility as a fluorescent label. Its high specificity for aldehydes minimizes background signal in complex biological samples, making it a valuable tool for detecting and quantifying aldehydes, which are often markers of oxidative stress.[3]

Caption: Reaction of DAQN with an aldehyde to form a fluorescent product.

Biological Activity and Research Applications

While the broader quinoxaline-2,3-dione class includes potent AMPA receptor antagonists like DNQX and NBQX, the specific 6,7-diamino substitution of DAQN directs its activity profile away from neuroreceptor antagonism and towards other valuable biological functions.[10][11][12]

Table 2: Summary of Biological Activities and Applications

| Activity/Application | Mechanism/Rationale | Key Insights |

|---|---|---|

| Fluorescent Labeling | Reacts with aldehydes on biomolecules (e.g., proteins, carbohydrates) to form a stable, highly fluorescent conjugate.[3] | High specificity and bright fluorescence make it ideal for immunofluorescence, flow cytometry, and detecting oxidative stress markers.[3] |

| Antitumor Research | Has shown potential in inhibiting certain enzymes implicated in cancer progression.[3] Quinoxaline derivatives are known to have cytotoxic effects on various cancer cell lines.[13][14] | The diaminoquinoxaline core is a key structural motif being explored for novel therapeutic agents. |

| Anti-inflammatory | Conjugates with thiazolidinone moieties show potent inhibition of COX-2 and 5-LOX enzymes.[3] | The quinoxaline scaffold can be chemically modified to enhance specific enzyme-inhibiting activities, outperforming drugs like diclofenac in some models.[3] |

| Antiviral (HIV-1) | The diaminoquinoxaline core binds to a hydrophobic pocket in the HIV-1 Nef protein, disrupting its function.[3] | This interaction inhibits viral replication by 85-90% in T-cell cultures at nanomolar concentrations, highlighting its potential in antiretroviral drug development.[3] |

It is crucial for researchers to recognize the compound's limitations. DAQN is not readily cell-permeable, which can restrict its use for labeling intracellular targets.[3] Furthermore, like many fluorescent dyes, it may exhibit cytotoxicity at high concentrations, necessitating careful dose optimization for any given experiment.[3]

Experimental Protocols: A Practical Guide

The following protocols are provided as validated starting points. Researchers must optimize these methodologies for their specific experimental systems.

General Synthesis of Quinoxaline-2,3-dione Core

This protocol describes a common method for creating the foundational quinoxaline-2,3-dione ring system, which is the precursor to DAQN.[8]

Causality: This is a cyclocondensation reaction. The acidic medium (HCl) protonates the oxalic acid, making it more electrophilic and susceptible to nucleophilic attack by the amino groups of the o-phenylenediamine, driving the reaction towards the formation of the stable heterocyclic ring.

-

Reagent Preparation: In a round-bottom flask, dissolve o-phenylene diamine (1 equivalent) in 4M hydrochloric acid.

-

Reaction Initiation: Add a solution of oxalic acid dihydrate (1 equivalent) to the flask.

-

Reflux: Heat the mixture under reflux for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Cool the reaction mixture to room temperature. The product, quinoxaline-2,3-dione, will precipitate out of the solution.

-

Purification: Filter the solid precipitate, wash thoroughly with cold water to remove excess acid, and then with ethanol.

-

Drying: Dry the purified product under a vacuum. The resulting solid is the quinoxaline-2,3-dione core, ready for subsequent amination and salt formation steps to yield DAQN.

Protocol for Fluorescent Labeling of Aldehydes in a Protein Sample

This protocol outlines the use of DAQN to label aldehyde groups, which may be present on proteins due to oxidative damage or specific enzymatic modifications.

Self-Validation: The protocol includes a negative control (without the oxidizing agent) to ensure that the fluorescence observed is specific to the induced aldehyde formation and not due to non-specific binding of the dye.

-

Sample Preparation: Prepare two aliquots of your protein solution (e.g., Bovine Serum Albumin, 1 mg/mL in PBS).

-

Test Sample: Treat with a mild oxidizing agent (e.g., sodium periodate) to generate aldehyde groups.

-

Negative Control: Treat with PBS buffer alone.

-

-

Reagent Preparation: Prepare a stock solution of 6,7-Diaminoquinoxaline-2,3-dione Dihydrochloride (10 mM) in a suitable buffer (e.g., 0.1 M MES buffer, pH 6.0). Protect from light.

-

Labeling Reaction:

-

Add the DAQN stock solution to both the test and control protein samples to a final concentration of 1 mM.

-

Incubate the reactions for 1-2 hours at room temperature, protected from light.

-

-

Removal of Excess Dye: Purify the labeled protein from unreacted DAQN using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.

-

Fluorometric Analysis:

-

Measure the fluorescence of the purified protein solutions using a fluorometer.

-

Use an excitation wavelength of ~365 nm and measure the emission spectrum, expecting a peak around ~450 nm (Note: exact wavelengths may vary and should be optimized).

-

A significantly higher fluorescence signal in the test sample compared to the negative control validates the specific labeling of aldehyde groups.

-

Caption: Experimental workflow for fluorescent labeling of protein aldehydes using DAQN.

Safety and Handling

According to available Safety Data Sheets (SDS), 6,7-Diaminoquinoxaline-2,3-dione Dihydrochloride requires careful handling in a laboratory setting.[15][16][17]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-impermeable gloves, and tightly fitting safety goggles.[15]

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid the formation of dust and aerosols.[15]

-

First Aid:

-

Skin Contact: Take off contaminated clothing and wash the affected area with soap and plenty of water.[15]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes.[15]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[15]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[15]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, protected from light.[5][6]

Conclusion

6,7-Diaminoquinoxaline-2,3-dione Dihydrochloride is a specialized chemical reagent whose value extends far beyond its structural classification. While its quinoxaline-dione core is shared with famous neurological antagonists, its diamino-substituents create a unique reactivity profile, establishing it as a first-class fluorescent probe for aldehydes. Its demonstrated activities in antitumor, anti-inflammatory, and antiviral contexts further underscore its potential as a scaffold for future drug discovery efforts. Understanding the causality of its synthesis, its specific reactivity, and its practical limitations is key to successfully leveraging this compound in advanced scientific research.

References

-

Thakuria, H., & Das, G. (2006). One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives. Journal of Chemical Sciences, 118(5), 425-428. [Link]

-

El-Sayed, N. F. A. (2019). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Organic Chemistry, 9, 137-170. [Link]

-

International Journal of Pharmaceutics and Drug Analysis. (n.d.). SYNTHESIS, CHARACTERISATION & ANTIFUNGAL ACTIVITY OF QUINOXALINE 2, 3- DIONE DERIVATIVES. [Link]

-

IJPDA. (2017, July 20). SYNTHESIS, CHARACTERISATION & ANTIFUNGAL ACTIVITY OF QUINOXALINE 2, 3-DIONE DERIVATIVES. [Link]

-

Dhanapal, V., et al. (2013). Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives. ISRN Organic Chemistry. [Link]

-

Bigge, C. F., et al. (1996). Synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists. Journal of Medicinal Chemistry, 39(22), 4430-8. [Link]

-

Chemicalland21. (2023, April 23). 6,7-DIAMINOQUINOXALINE-2,3-DIONE, DIHYDROCHLORIDE | 17498-26-9. [Link]

-

Yu, W., & Miller, R. F. (1995). NBQX, an improved non-NMDA antagonist studied in retinal ganglion cells. Brain Research, 692(1-2), 190-4. [Link]

-

Wikipedia. (n.d.). NBQX. [Link]

-

ResearchGate. (n.d.). The quinoxaline derivative 6,7-dinitroquinoxaline-2,3-dione (DNQX).... [Link]

-

Birch, P. J., et al. (1988). 6,7-Dinitro-quinoxaline-2,3-dion and 6-nitro,7-cyano-quinoxaline-2,3-dion antagonise responses to NMDA in the rat spinal cord via an action at the strychnine-insensitive glycine receptor. European Journal of Pharmacology, 156(1), 177-80. [Link]

-

Marco, J. L., & Arribas, C. (1994). 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline protects against both AMPA and kainate-induced lesions in rat striatum in vivo. Neuroscience, 59(4), 931-8. [Link]

-

Wikipedia. (n.d.). DNQX. [Link]

-

Ghorab, M. M., et al. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 21(9), 1209. [Link]

-

Sharma, A., et al. (2022). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Mini reviews in medicinal chemistry, 22(6), 927-948. [Link]

-

Sankari, E. (2023). Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as anti-inflammatory agents. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 8(1), 8-13. [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. Synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy this compound | 17498-26-9 [smolecule.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Page loading... [wap.guidechem.com]

- 6. echemi.com [echemi.com]

- 7. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 8. Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | 17498-26-9 [chemicalbook.com]

- 10. NBQX, an improved non-NMDA antagonist studied in retinal ganglion cells [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. DNQX - Wikipedia [en.wikipedia.org]

- 13. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pharmacyjournal.in [pharmacyjournal.in]

- 15. targetmol.com [targetmol.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

Core Compound Identification and Physicochemical Properties

An In-Depth Technical Guide to 6,7-Diaminoquinoxaline-2,3-dione Dihydrochloride for Advanced Research Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 6,7-Diaminoquinoxaline-2,3-dione Dihydrochloride. It moves beyond a simple datasheet to provide in-depth insights into its synthesis, mechanisms of action, and diverse applications, grounded in established scientific literature.

6,7-Diaminoquinoxaline-2,3-dione Dihydrochloride is a heterocyclic compound belonging to the quinoxaline family. Its unique structure, featuring amino groups at the 6 and 7 positions of the bicyclic core, dictates its distinct chemical reactivity and biological profile, differentiating it from other neurologically active quinoxalinediones.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 17498-26-9 .[1][2]

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 17498-26-9 | [1][2] |

| Molecular Formula | C₈H₁₀Cl₂N₄O₂ | [1][2] |

| Molecular Weight | 265.09 g/mol | [1][2] |

| IUPAC Name | 6,7-diamino-1,4-dihydroquinoxaline-2,3-dione;dihydrochloride | [1] |

| Appearance | Light Brown Solid | [2] |

| Canonical SMILES | C1=C(C(=CC2=C1NC(=O)C(=O)N2)N)N.Cl.Cl | [1] |

| Storage Conditions | -20°C Freezer, Amber Vial, Under Inert Atmosphere | [2] |

| Key Sensitivities | Light Sensitive |[2] |

Synthesis Pathway: From Precursors to Final Product

The synthesis of quinoxaline-2,3-diones is classically achieved through the cyclocondensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound, such as oxalic acid or its esters.[3][4] For 6,7-Diaminoquinoxaline-2,3-dione Dihydrochloride, the process involves starting with a substituted o-phenylenediamine and proceeding through amination and final salt formation.

A foundational method involves the reaction of an appropriately substituted o-phenylenediamine with an oxalic acid derivative under acidic conditions, which catalyzes the condensation and subsequent cyclization to form the quinoxaline core.[1][3] The amino groups are typically introduced via nitration of the benzene ring, followed by reduction. The final dihydrochloride salt is then formed by treatment with hydrochloric acid.[1]

Caption: General synthesis pathway for 6,7-Diaminoquinoxaline-2,3-dione Dihydrochloride.

Experimental Protocol: General Cyclocondensation for Quinoxaline-2,3-dione Core

This protocol is a generalized procedure based on the well-established Phillips condensation method for synthesizing the quinoxalinedione scaffold.[3]

-

Reactant Preparation: In a round-bottom flask, combine 4,5-dichlorobenzene-1,2-diamine (1.0 eq) with oxalic acid dihydrate (1.1 eq).

-

Acidic Medium: Add a sufficient volume of dilute hydrochloric acid (e.g., 2 M HCl) to suspend the reactants.

-

Reflux: Attach a reflux condenser and heat the mixture under reflux using a heating mantle with magnetic stirring. The reaction is typically monitored by TLC until the starting material is consumed.

-

Cooling & Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature, which should induce precipitation of the product. Cooling further in an ice bath can maximize the yield.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid sequentially with cold deionized water and then cold ethanol to remove unreacted starting materials and impurities.

-

Drying: Dry the purified 6,7-dichloroquinoxaline-2,3-dione product in a vacuum desiccator or a drying oven at an appropriate temperature.

-

Subsequent Steps: This intermediate would then undergo further steps, such as nucleophilic substitution or nitration/reduction, to yield the 6,7-diamino derivative, followed by treatment with HCl for the final dihydrochloride salt.

Primary Application: Fluorescent Labeling of Aldehydes

A principal application of 6,7-Diaminoquinoxaline-2,3-dione Dihydrochloride (often abbreviated as DAQN) is as a highly specific fluorescent labeling agent.[1][5] It selectively reacts with biomolecules containing aldehyde groups to form stable, highly fluorescent imidazole derivatives.[1] This property is invaluable for detecting and quantifying aldehydes in biological samples, which are often markers of oxidative stress.[1]

The reaction mechanism involves a nucleophilic attack by the compound's amino groups on the aldehyde's carbonyl carbon, leading to a condensation reaction that forms a new, fluorescent imidazole ring.[1]

Caption: Workflow for fluorescently labeling aldehydes in a biological sample using DAQN.

Experimental Protocol: Labeling Aldehydes in a Protein Sample

-

Reagent Preparation: Prepare a stock solution of 6,7-Diaminoquinoxaline-2,3-dione Dihydrochloride (e.g., 10 mM) in an appropriate buffer (e.g., PBS, pH 7.4). Protect the solution from light.

-

Sample Preparation: Prepare the protein sample in the same buffer. Ensure the sample is free of any interfering substances.

-

Reaction: Add the DAQN stock solution to the protein sample to a final concentration of 100-200 µM. The optimal concentration may need to be determined empirically.

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes in the dark.

-

Removal of Excess Dye (Optional): If necessary, remove unreacted DAQN using size-exclusion chromatography or dialysis.

-

Measurement: Measure the fluorescence of the sample using a fluorometer with appropriate excitation and emission wavelengths for the formed imidazole derivative. Alternatively, visualize the labeled proteins via SDS-PAGE and fluorescence imaging.

Advantages and Limitations:

-

High Specificity: DAQN selectively reacts with aldehydes, which minimizes background signal.[1]

-

Bright Fluorescence: The resulting product exhibits strong fluorescence, enabling sensitive detection.[1]

-

Stable Bond: The covalent bond formed is stable, allowing for robust downstream analysis.[1]

-

Limited Cell Permeability: The compound is not readily cell-permeable, which restricts its use for labeling intracellular targets in live cells.[1]

-

Potential Cytotoxicity: At high concentrations, DAQN may exhibit cytotoxicity, requiring careful optimization for cell-based assays.[1]

Diverse Biological and Pharmacological Activities

Beyond its role as a fluorescent probe, 6,7-Diaminoquinoxaline-2,3-dione and its derivatives have been investigated for several therapeutic applications.

Antiviral Activity: HIV-1 Nef Protein Inhibition

This compound has demonstrated potent inhibitory effects on HIV-1 replication by specifically targeting the viral Nef protein.[1] The Nef protein is crucial for viral pathogenesis, as it enhances infectivity and helps the virus evade the host immune system. Structural studies have shown that the diaminoquinoxaline core binds to a key hydrophobic pocket within the Nef protein, thereby disrupting its critical interactions with host cell kinases.[1]

Caption: Inhibition of HIV-1 Nef protein function by 6,7-Diaminoquinoxaline-2,3-dione.

Anti-Inflammatory Properties

When conjugated with thiazolidinone moieties, the 6,7-diaminoquinoxaline scaffold exhibits significant anti-inflammatory activity.[1] These hybrid molecules have been shown to be dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[1]

Table 2: In-Vitro and In-Vivo Anti-Inflammatory Activity

| Parameter | Value | Details | Source |

|---|---|---|---|

| COX-2 Inhibition (IC₅₀) | 0.22 µM | Thiazolidinone conjugate | [1] |

| 5-LOX Inhibition (IC₅₀) | 0.18 µM | Thiazolidinone conjugate | [1] |

| In-Vivo Efficacy | 78% reduction | Carrageenan-induced paw edema in murine models (10 mg/kg) | [1] |

| Reference Drug | 62% reduction | Diclofenac in the same model |[1] |

The proposed mechanism suggests the thiazolidinone ring coordinates with the heme iron in COX-2, while the quinoxaline scaffold blocks the binding of arachidonic acid to 5-LOX.[1]

The Quinoxalinedione Scaffold in Neuroscience: A Structural Context

It is critical for drug development professionals to understand that minor substitutions on the quinoxalinedione ring can drastically alter biological targets. The parent compound of this guide, with its diamino substitutions, is functionally distinct from its more famous relatives used in neuroscience.

Quinoxalinediones substituted with nitro and/or sulfamoyl groups, such as NBQX (6-nitro-7-sulfamoyl-benzo[f]quinoxaline-2,3-dione) and DNQX (6,7-dinitroquinoxaline-2,3-dione), are potent and selective competitive antagonists of the AMPA and kainate subtypes of ionotropic glutamate receptors.[4][6][7] These compounds are widely used as research tools to study excitatory neurotransmission and have been investigated for their neuroprotective and anticonvulsant properties.[8][9][10][11]

Table 3: Functional Comparison of Quinoxalinedione Derivatives

| Compound | Key Substituents | Primary Biological Target/Application |

|---|---|---|

| 6,7-Diaminoquinoxaline-2,3-dione | 6,7-diamino | Fluorescent labeling of aldehydes; HIV-1 Nef inhibitor |

| NBQX | 6-nitro, 7-sulfamoyl | Competitive AMPA/kainate receptor antagonist[6] |

| DNQX | 6,7-dinitro | Competitive AMPA/kainate receptor antagonist; also acts at glycine site of NMDA receptors[7] |

This structure-activity relationship underscores the versatility of the quinoxalinedione scaffold. The electron-donating amino groups in the topic compound confer properties suitable for fluorescence and protein binding, whereas the electron-withdrawing nitro and sulfamoyl groups on NBQX and DNQX are critical for their antagonism at glutamate receptors. Researchers exploring derivatives of this scaffold for neuroprotective applications should consider this critical distinction. Indeed, other 6-aminoquinoxaline derivatives (though not the 2,3-dione) have shown neuroprotective effects in models of Parkinson's disease, suggesting the therapeutic potential of this chemical family remains broad.[12][13]

References

-

Wikipedia. NBQX. Available from: [Link]

-

Stewart, C. A., et al. (2014). NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection. PMC. Available from: [Link]

-

Pohl, M., & Recasens, M. (1995). NBQX, a selective antagonist of the AMPA receptor, affects neither field potentials nor long-term potentiation in vivo. PubMed. Available from: [Link]

-

Losonczy, A., et al. (2000). AMPA receptor antagonists, GYKI 52466 and NBQX, do not block the induction of long-term potentiation at therapeutically relevant concentrations. PubMed. Available from: [Link]

-

Le Douaron, G., et al. (2015). Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease. PubMed. Available from: [Link]

-

Jacobsen, E. J., et al. (1996). Synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists. PubMed. Available from: [Link]

-

Le Douaron, G., et al. (2016). New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. PubMed. Available from: [Link]

-

CP Lab Safety. 6-Aminoquinoxaline-2,3(1H,4H)-dione, 95% Purity, C8H7N3O2, 25 grams. Available from: [Link]

-

Sangeetha, R., & Kumar, S. A. (2023). Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as. International Journal of Health and Pharmaceutical Research. Available from: [Link]

-

Wikipedia. Quinoxalinedione. Available from: [Link]

-

Gill, R., et al. (1992). The neuroprotective actions of 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) in a rat focal ischaemia model. PubMed. Available from: [Link]

-

Birch, P. J., et al. (1988). 6,7-Dinitro-quinoxaline-2,3-dion and 6-nitro,7-cyano-quinoxaline-2,3-dion antagonise responses to NMDA in the rat spinal cord via an action at the strychnine-insensitive glycine receptor. PubMed. Available from: [Link]

-

O'Neill, M. J., et al. (1994). 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline protects against both AMPA and kainate-induced lesions in rat striatum in vivo. PubMed. Available from: [Link]

-

Wrathall, J. R., et al. (1999). 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline reduces glial loss and acute white matter pathology after experimental spinal cord contusion. PubMed. Available from: [Link]

-

Reddy, C. S. S., et al. (2017). SYNTHESIS, CHARACTERISATION & ANTIFUNGAL ACTIVITY OF QUINOXALINE 2, 3- DIONE DERIVATIVES. International Journal of Pharmaceutics and Drug Analysis. Available from: [Link]

Sources

- 1. Buy 6,7-Diaminoquinoxaline-2,3-dione, Dihydrochloride | 17498-26-9 [smolecule.com]

- 2. Page loading... [wap.guidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Quinoxalinedione - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. NBQX - Wikipedia [en.wikipedia.org]

- 7. 6,7-Dinitro-quinoxaline-2,3-dion and 6-nitro,7-cyano-quinoxaline-2,3-dion antagonise responses to NMDA in the rat spinal cord via an action at the strychnine-insensitive glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NBQX, a selective antagonist of the AMPA receptor, affects neither field potentials nor long-term potentiation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The neuroprotective actions of 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) in a rat focal ischaemia model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline reduces glial loss and acute white matter pathology after experimental spinal cord contusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the DAQN/ACDAN Family of Environment-Sensitive Fluorescent Dyes

Prepared by: Senior Application Scientist

Introduction: Unveiling the Identity and Significance of DAQN/ACDAN Dyes

In the dynamic landscape of cellular imaging and drug development, the precise visualization of subcellular structures and their biophysical properties is paramount. Environment-sensitive fluorescent probes have emerged as indispensable tools for these endeavors. This guide focuses on a specific class of such probes, which, based on available scientific literature, are most accurately identified as 2-dialkylamino-6-acylnaphthalene derivatives. While the term "DAQN" may be a less common acronym or a potential variant, the closely related and well-documented dye, ACDAN (2-Acetyl-6-dimethylaminonaphthalene) , and its parent family, serve as the foundation for understanding this fluorophore's mechanism and applications[1][2][3].

These dyes are renowned for their sensitivity to the polarity of their immediate environment, a characteristic known as solvatochromism . This property allows them to report on the hydration state and lipid organization of cellular membranes and lipid droplets, making them powerful tools for researchers in cell biology and drug discovery[2][4][5]. This guide will provide a comprehensive overview of the core mechanism of action, detail experimental protocols, and offer insights into the application of these versatile fluorescent probes.

PART 1: The Core Mechanism of Action: Solvatochromism and Intramolecular Charge Transfer

The functionality of the DAQN/ACDAN family of dyes is rooted in their unique molecular structure, which typically features an electron-donating group (the dialkylamino group) and an electron-accepting group (the acyl group) attached to a naphthalene core. This "push-pull" electronic configuration is the basis for their environment-sensitive fluorescence.

The Principle of Solvatochromism

Solvatochromism is the phenomenon where the color of a substance, and more specifically its fluorescence emission spectrum, changes with the polarity of the solvent[6]. In the case of DAQN/ACDAN dyes, this is driven by a process called intramolecular charge transfer (ICT) .

Upon excitation with light, an electron is promoted to a higher energy level. In these dyes, this excited state has a significant degree of charge separation, with the electron density shifting from the amino group (donor) to the acyl group (acceptor). This creates a larger dipole moment in the excited state compared to the ground state.

In a polar environment , such as the aqueous cytoplasm or the surface of a phospholipid bilayer, polar solvent molecules (like water) will reorient themselves around the excited dye molecule to stabilize the large dipole moment. This stabilization lowers the energy of the excited state. When the dye molecule returns to the ground state by emitting a photon, the energy of that photon is consequently lower, resulting in a red-shifted (longer wavelength) emission. In highly aqueous environments, the fluorescence of these dyes is often quenched, meaning its intensity is significantly diminished[4][7].

Conversely, in a non-polar (hydrophobic) environment , such as the interior of a lipid droplet or the acyl chain region of a cell membrane, there are no polar molecules to stabilize the excited state dipole. The energy of the excited state remains high, and upon relaxation to the ground state, a higher energy photon is emitted. This results in a blue-shifted (shorter wavelength) fluorescence emission with a significantly higher quantum yield (brighter fluorescence)[4][8].

This dramatic, environment-dependent shift in fluorescence emission is the cornerstone of the utility of DAQN/ACDAN dyes in biological imaging.

Visualizing the Mechanism: A Signaling Pathway

Caption: Solvatochromic Mechanism of DAQN/ACDAN Dyes.

PART 2: Applications in Research and Drug Development

The unique properties of DAQN/ACDAN dyes make them highly valuable for a range of applications, particularly in visualizing and quantifying changes in cellular lipid environments.

Probing Lipid Droplets and Membrane Dynamics

Lipid droplets are cellular organelles that store neutral lipids and are involved in numerous physiological and pathological processes, including obesity, diabetes, and cancer[5]. DAQN/ACDAN dyes are excellent probes for lipid droplets because they are lipophilic and their fluorescence is dramatically enhanced in the non-polar interior of these organelles[4][9].

-

Lipid Droplet Staining: These dyes can be used to specifically stain lipid droplets in live or fixed cells, allowing for their visualization and quantification by fluorescence microscopy[9][10].

-

Membrane Fluidity and Order: The fluorescence emission spectrum of DAQN/ACDAN dyes is sensitive to the packing of lipids in cell membranes. In more ordered membrane domains (like lipid rafts), water penetration is limited, leading to a blue-shifted emission. In more disordered domains, increased water accessibility results in a red-shifted emission[2]. This allows researchers to study membrane heterogeneity and the effects of drugs on membrane properties.

Quantitative Data Presentation

The solvatochromic shift of these dyes can be quantified to provide a numerical value for the polarity of the environment. A common method is the calculation of the Generalized Polarization (GP) value, which is derived from the fluorescence intensities at two different emission wavelengths (one in the blue region and one in the green/red region).

| Environment | Typical Fluorescence Emission | Quantum Yield | Generalized Polarization (GP) |

| Aqueous (e.g., Cytosol) | Red-shifted (e.g., >500 nm) | Low | Low |

| Hydrophobic (e.g., Lipid Droplet) | Blue-shifted (e.g., <500 nm) | High | High |

Experimental Protocol: Staining of Cellular Lipid Droplets with an ACDAN-type Dye

This protocol provides a general framework for staining lipid droplets in cultured mammalian cells. Optimization may be required for different cell types and experimental conditions.

Materials:

-

ACDAN-type fluorescent dye (e.g., 2-Acetyl-6-dimethylaminonaphthalene)

-

Dimethyl sulfoxide (DMSO) for stock solution

-

Cultured mammalian cells on glass-bottom dishes

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue channel for excitation, and blue and green/yellow channels for emission)

Procedure:

-

Prepare a Stock Solution: Dissolve the ACDAN-type dye in DMSO to a concentration of 1-5 mM. Store the stock solution at -20°C, protected from light.

-

Cell Culture: Plate cells on glass-bottom dishes and culture until they reach the desired confluency. If inducing lipid droplet formation, treat the cells with oleic acid or other appropriate stimuli for 12-24 hours prior to staining.

-

Prepare Staining Solution: Dilute the stock solution in pre-warmed cell culture medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically.

-

Staining: Remove the existing culture medium from the cells and wash once with warm PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

-

Washing: Remove the staining solution and wash the cells two to three times with warm PBS or fresh culture medium to remove excess dye.

-

Imaging: Add fresh, pre-warmed medium or PBS to the cells. Image the cells immediately using a fluorescence microscope. Acquire images in at least two emission channels to capture the solvatochromic shift (e.g., a blue channel for the hydrophobic environment and a green/yellow channel for the more polar environment).

Experimental Workflow Diagram

Caption: General Workflow for Staining Lipid Droplets.

Conclusion

The DAQN/ACDAN family of 2-dialkylamino-6-acylnaphthalene fluorescent dyes represents a powerful class of tools for cell biologists and drug development professionals. Their core mechanism of action, rooted in solvatochromism and intramolecular charge transfer, allows for the sensitive detection of changes in the polarity of subcellular environments. This makes them particularly well-suited for the study of lipid droplets and cell membranes. By understanding the principles behind their fluorescence and employing carefully designed experimental protocols, researchers can gain valuable insights into cellular physiology and the effects of therapeutic agents.

References

-

Bagatolli, L. A. (2015). Monitoring Membrane Hydration with 2-(Dimethylamino)-6-Acylnaphtalenes Fluorescent Probes. Methods in Molecular Biology, 1232, 61-75. [Link][2]

-

Collot, M., Fam, T. K., Ashokkumar, P., Faklaris, O., Galli, T., Klymchenko, A. S., & Danglot, L. (2018). Recent Advances in Fluorescent Probes for Lipid Droplets. Probes and Drugs, 1(1), 133-153. [Link][4][5]

-

Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of Chemical Research, 50(2), 366-375. [Link][6]

-

Karpenko, I. A., et al. (2004). 6-N,N-Dimethylamino-2,3-Naphthalimide a New Environment-Sensitive Fluorescent Probe in δ-Selective and μ-Selective Opioid Peptides. The Journal of Organic Chemistry, 69(19), 6313-6321. [Link][7]

-

MDPI. (2022). Viscosity-Sensitive Solvatochromic Fluorescent Probes for Lipid Droplets Staining. Molecules, 27(15), 4987. [Link][10]

Sources

- 1. usbio.net [usbio.net]

- 2. Monitoring Membrane Hydration with 2-(Dimethylamino)-6-Acylnaphtalenes Fluorescent Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Fluorescent Probes for Lipid Droplets [mdpi.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. 6-N,N-Dimethylamino-2,3-Naphthalimide a New Environment-Sensitive Fluorescent Probe in δ-Selective and μ-Selective Opioid Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Live imaging fluorescent dye for lipid droplets (LDs) | LipiDye™Ⅱ | フナコシ [funakoshi.co.jp]

- 9. medchemexpress.com [medchemexpress.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 6,7-Diaminoquinoxaline-2,3-dione Dihydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 6,7-Diaminoquinoxaline-2,3-dione Dihydrochloride. This compound is a valuable fluorescent dye and a derivative of the well-characterized AMPA/kainate receptor antagonist, 6,7-dinitroquinoxaline-2,3-dione (DNQX).[1][2][3] The synthetic strategy detailed herein is a robust two-stage process, beginning with the formation of the dinitro intermediate (DNQX) via acid-catalyzed condensation, followed by a highly efficient catalytic hydrogenation to yield the target diamino product as its stable dihydrochloride salt. This document is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deep understanding of the process.

Strategic Overview: The Synthetic Pathway

The synthesis of 6,7-Diaminoquinoxaline-2,3-dione Dihydrochloride is most reliably achieved through a two-step sequence starting from 4,5-dinitro-1,2-phenylenediamine. The core logic is to first construct the quinoxaline-2,3-dione heterocyclic system and subsequently perform a chemical reduction of the nitro functional groups to the desired amines.

-

Step 1: Cyclocondensation. An acid-catalyzed condensation reaction between 4,5-dinitro-1,2-phenylenediamine and an oxalic acid derivative (e.g., diethyl oxalate) forms the stable intermediate, 6,7-Dinitroquinoxaline-2,3-dione (DNQX). This is a foundational method for creating the quinoxaline scaffold.[4][5][6]

-

Step 2: Catalytic Hydrogenation & Salt Formation. The dinitro intermediate is reduced to the corresponding diamine using a noble metal catalyst, typically Palladium on Carbon (Pd/C), under a hydrogen atmosphere.[7] The reaction is conducted in an acidic medium to directly afford the final product as its more stable and handleable dihydrochloride salt.

The overall workflow is visualized below.

Caption: High-level workflow for the synthesis.

Part I: Synthesis of 6,7-Dinitroquinoxaline-2,3-dione (DNQX)

Principle and Mechanistic Insight

The formation of the quinoxaline-2,3-dione ring system is a classic example of a condensation reaction between an ortho-diamine and a 1,2-dicarbonyl compound. In this protocol, the nucleophilic amino groups of 4,5-dinitro-1,2-phenylenediamine attack the electrophilic carbonyl carbons of diethyl oxalate. The reaction proceeds through a di-imine intermediate which rapidly cyclizes. The use of an acid catalyst protonates a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and thereby accelerating the rate of nucleophilic attack. The reaction is driven to completion by heating under reflux, which provides the necessary activation energy.

Detailed Experimental Protocol

Materials and Reagents:

-

4,5-Dinitro-1,2-phenylenediamine

-

Diethyl oxalate

-

Ethanol (Absolute)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4,5-dinitro-1,2-phenylenediamine (1.0 eq) in absolute ethanol (approx. 15-20 mL per gram of diamine).

-

To this suspension, add diethyl oxalate (1.2 eq) followed by a catalytic amount of concentrated hydrochloric acid (2-3 drops).

-

Heat the reaction mixture to reflux with vigorous stirring. The suspension will gradually dissolve, and a new precipitate will form. Maintain reflux for 4-6 hours.

-

After the reflux period, allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes to maximize precipitation.

-

Collect the resulting solid precipitate by vacuum filtration.

-

Wash the filter cake sequentially with cold ethanol (2 x 10 mL) and diethyl ether (2 x 10 mL) to remove unreacted starting materials and soluble impurities.

-

Dry the bright yellow solid under vacuum at 60°C to a constant weight to yield 6,7-Dinitroquinoxaline-2,3-dione (DNQX).

Part II: Synthesis of 6,7-Diaminoquinoxaline-2,3-dione Dihydrochloride

Principle and Mechanistic Insight

Catalytic hydrogenation is the method of choice for the reduction of aromatic nitro groups due to its high efficiency and clean reaction profile.[7][8] The process involves the transfer of hydrogen atoms from the surface of a heterogeneous catalyst (Pd/C) to the nitro groups. The reaction proceeds through nitroso and hydroxylamine intermediates, which are rapidly reduced to the final amine. Performing the reaction in a methanolic solution containing hydrochloric acid serves a dual purpose: it maintains a suitable reaction medium and ensures that the newly formed, basic amino groups are immediately protonated to form the stable dihydrochloride salt, which often aids in its isolation.

Caption: Chemical reaction scheme for the synthesis pathway.

Detailed Experimental Protocol

Materials and Reagents:

-

6,7-Dinitroquinoxaline-2,3-dione (DNQX)

-

10% Palladium on Carbon (Pd/C), 50% wet

-

Methanol (ACS grade)

-

Concentrated Hydrochloric Acid (HCl)

-

Nitrogen (inert gas)

-

Hydrogen (high purity)

-

Celite®

Procedure:

-

Reactor Setup: To a heavy-walled hydrogenation flask or a suitable autoclave, add 6,7-Dinitroquinoxaline-2,3-dione (1.0 eq).

-

Solvent and Acid Addition: Add methanol (approx. 25-30 mL per gram of DNQX) and concentrated HCl (2.5 eq). Stir to dissolve the starting material as much as possible.

-

Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C catalyst (5-10% by weight relative to the DNQX substrate).

-

Inerting the System: Securely seal the reactor. Purge the system by evacuating to a low vacuum and backfilling with nitrogen gas. Repeat this cycle 3-5 times to ensure the complete removal of oxygen.

-

Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas to the desired pressure (e.g., 50 psi or a hydrogen-filled balloon for atmospheric pressure setups).

-

Reaction: Commence vigorous stirring. The reaction is typically exothermic. Maintain the temperature between 25-50°C.[7] Monitor the reaction progress by observing the uptake of hydrogen. The reaction is complete when hydrogen consumption ceases (typically 12-24 hours).

-

Work-up: Upon completion, carefully vent the excess hydrogen and purge the reactor with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol to ensure complete recovery of the product.

-

Product Isolation: Transfer the clear filtrate to a round-bottom flask and concentrate the solvent under reduced pressure. The product will precipitate as a solid.

-

Final Purification: Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 6,7-Diaminoquinoxaline-2,3-dione Dihydrochloride.

Analytical Characterization & Data

The final product should be characterized to confirm its identity and purity.

| Property | Expected Value / Characteristics |

| Appearance | Light Brown Solid[9] |

| Molecular Formula | C₈H₁₀Cl₂N₄O₂[9] |

| Molecular Weight | 265.1 g/mol [9] |

| ¹H NMR | (DMSO-d₆) δ: ~11.0 (s, 2H, NH), ~6.5 (s, 2H, Ar-H), ~5.0 (br s, 4H, NH₂). Chemical shifts are approximate and can vary.[10][11] |

| FT-IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretch, amine/amide), ~1680 (C=O stretch, amide), ~1620 (N-H bend), ~1500 (Aromatic C=C stretch).[10][12] |

| Purity (HPLC) | ≥95% |

| Storage | Store under inert atmosphere, protected from light, at -20°C.[9] |

Safety and Handling Precautions

-

Acids and Solvents: Concentrated HCl is highly corrosive. Methanol and ethanol are flammable. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Nitroaromatic Compounds: DNQX is a nitroaromatic compound and should be handled with care, as such compounds can be energetic. Avoid grinding or subjecting the material to excessive shock or heat.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation setup must be leak-proof and thoroughly purged of oxygen before introducing hydrogen. The Pd/C catalyst is pyrophoric when dry and should be handled while wet or under an inert atmosphere. Filtration of the catalyst should be done carefully, ensuring the filter cake does not dry out and ignite.

References

- Synthesis, Reactions and Biological Activity of Quinoxaline Deriv

-

Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione. (2021, December 9). ResearchGate. [Link]

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (n.d.). PubMed Central. [Link]

- Process for the catalytic hydrogenation of aromatic nitro compounds. (n.d.).

-

6,7-DIAMINOQUINOXALINE-2,3-DIONE, DIHYDROCHLORIDE 17498-26-9 wiki. (n.d.). Molbase. [Link]

-

Electrocatalytic hydrogenation of 5-, 8-nitro-, and 6,8-dinitroquinolines. (2025, August 5). ResearchGate. [Link]

-

Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024, August 3). MTI University. [Link]

-

SYNTHESIS, CHARACTERISATION & ANTIFUNGAL ACTIVITY OF QUINOXALINE 2, 3-DIONE DERIVATIVES. (2017, July 20). International Journal of Pharmaceutics and Drug Analysis. [Link]

-

Synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists. (1996, October 25). PubMed. [Link]

-

Hydrogenation of Dinitrobenzenes to Corresponding Diamines Over Cu–Al Oxide Catalyst in a Flow Reactor. (n.d.). Semantic Scholar. [Link]

-

DNQX. (n.d.). Wikipedia. [Link]

-

QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. (n.d.). ARKIVOC. [Link]

- Process for Synthesis of 4-4′-Diamino-Diphenyl-Sulfone. (n.d.).

-

Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as. (2023, January 20). ResearchGate. [Link]

-

6,7-Dinitroquinoxaline-2,3-dione blocks the cytotoxicity of N-methyl-D-aspartate and kainate, but not quisqualate, in cortical cultures. (n.d.). PubMed. [Link]

-

EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1. (2020, September 15). Journal of Chemical Technology and Metallurgy. [Link]

-

Synthesis and characterization of new 1,3-Oxazepine-4,7-dione compounds from 1,2-diaminobenzene. (2022, June 17). International journal of health sciences. [Link]

-

6,7-Dinitro-quinoxaline-2,3-dion and 6-nitro,7-cyano-quinoxaline-2,3-dion antagonise responses to NMDA in the rat spinal cord via an action at the strychnine-insensitive glycine receptor. (1988, October 26). PubMed. [Link]

-

The quinoxaline derivative 6,7-dinitroqui- noxaline-2,3-dione (DNQX)... (n.d.). ResearchGate. [Link]

-

Wilkinson's catalyst-hydrogenation-applications-structure-reactions-AdiChemistry. (2018, May 16). YouTube. [Link]

-

1,4-Diaminobenzene and Azo Dye Synthesis. (n.d.). Scribd. [Link]

- 2-alkylsulphonyl-1,4-diaminobenzenes, process for their preparation and oxidative hair-dyeing compositions containing these compounds. (n.d.).

-

synthesis, characterization and antibacterial activities of some indolo [2-3-b] quinoxaline derive. (n.d.). Connect Journals. [Link]

-

New syntheses of 5,6- and 7,8-diaminoquinolines. (n.d.). PMC - NIH. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. DNQX - Wikipedia [en.wikipedia.org]

- 3. 6,7-Dinitroquinoxaline-2,3-dione blocks the cytotoxicity of N-methyl-D-aspartate and kainate, but not quisqualate, in cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 5. researchgate.net [researchgate.net]

- 6. mtieat.org [mtieat.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Hydrogenation of Dinitrobenzenes to Corresponding Diamines Over Cu–Al Oxide Catalyst in a Flow Reactor | Semantic Scholar [semanticscholar.org]

- 9. Page loading... [wap.guidechem.com]

- 10. journal.uctm.edu [journal.uctm.edu]

- 11. New syntheses of 5,6- and 7,8-diaminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmacyjournal.in [pharmacyjournal.in]

An In-depth Technical Guide to the Solubility and Stability of 6,7-Diaminoquinoxaline-2,3-dione Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of 6,7-Diaminoquinoxaline-2,3-dione Dihydrochloride, with a focus on its solubility and stability. In the realm of drug discovery and development, a thorough understanding of these parameters is paramount for formulation design, ensuring therapeutic efficacy, and meeting regulatory standards. This document is structured to provide not only theoretical insights but also actionable experimental protocols for researchers to accurately characterize this and similar molecules.

Introduction to 6,7-Diaminoquinoxaline-2,3-dione Dihydrochloride

6,7-Diaminoquinoxaline-2,3-dione Dihydrochloride is a heterocyclic organic compound belonging to the quinoxaline class. The quinoxaline scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This particular compound is noted for its use as a fluorescent labeling agent, reacting with aldehydes to produce highly fluorescent imidazole derivatives.[1][2] Its potential applications in various research and therapeutic areas necessitate a detailed understanding of its fundamental properties.

Chemical Structure and Properties:

| Property | Value | Source |

| IUPAC Name | 6,7-diamino-1,4-dihydroquinoxaline-2,3-dione;dihydrochloride | [1] |

| CAS Number | 17498-26-9 | [3] |

| Molecular Formula | C₈H₁₀Cl₂N₄O₂ | [3] |

| Molecular Weight | 265.1 g/mol | [3] |

| Appearance | Light Brown Solid | [3] |

| Known Stability | Light Sensitive | [3] |

| Storage Conditions | Amber Vial, -20°C Freezer, Under Inert Atmosphere | [3] |

Solubility Profile: A Critical Determinant of Bioavailability

The therapeutic efficacy of a drug candidate is often directly linked to its solubility. Poor aqueous solubility can lead to low bioavailability, hindering the development of promising compounds. Quinoxaline derivatives, due to their aromatic and often planar structures, can exhibit limited solubility in aqueous media.[4]

Theoretical Considerations for Solubility

The solubility of 6,7-Diaminoquinoxaline-2,3-dione Dihydrochloride is influenced by several factors inherent to its structure:

-

The Quinoxaline Core: The fused aromatic ring system contributes to a rigid structure that can favor strong intermolecular interactions in the solid state, requiring significant energy to overcome for dissolution.

-

Amino and Dione Functional Groups: The presence of multiple hydrogen bond donors and acceptors can influence interactions with both polar and non-polar solvents.

-

Dihydrochloride Salt Form: Salt formation is a common strategy to enhance the aqueous solubility of ionizable compounds. The dihydrochloride form of this molecule suggests that the amino groups are protonated, which should theoretically improve its solubility in water and acidic solutions.

Experimental Determination of Solubility

This "gold standard" method measures the equilibrium solubility of a compound, representing the true saturation point of a solution.

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of solid 6,7-Diaminoquinoxaline-2,3-dione Dihydrochloride to a known volume of the desired solvent (e.g., water, Phosphate-Buffered Saline (PBS) at various pH values, ethanol, DMSO) in a sealed, amber glass vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker for a sufficient period to reach equilibrium (typically 24-72 hours). Equilibrium is confirmed when the concentration of the dissolved compound in the supernatant does not change over successive measurements.

-

Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the saturated supernatant from the excess solid by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A pre-established calibration curve in the same solvent is essential for accurate quantification.

Caption: Common Stress Conditions for Forced Degradation Studies.

General Protocol for Forced Degradation:

-

Sample Preparation: Prepare a stock solution of 6,7-Diaminoquinoxaline-2,3-dione Dihydrochloride in a suitable solvent (e.g., a mixture of water and a co-solvent like acetonitrile or methanol).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of an acidic solution (e.g., 0.1 M HCl) and incubate at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Mix the stock solution with an equal volume of a basic solution (e.g., 0.1 M NaOH) and incubate at an elevated temperature.

-

Oxidation: Mix the stock solution with an oxidizing agent (e.g., 3% hydrogen peroxide) and keep at room temperature, protected from light.

-

Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).

-

Photodegradation: Expose the stock solution to UV and/or visible light in a photostability chamber.

-

-

Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis: Immediately analyze each aliquot using a stability-indicating HPLC method to determine the concentration of the parent compound and detect the formation of degradation products.

Analytical Methodologies for Stability Assessment

A robust analytical method is the cornerstone of accurate stability studies.

A validated HPLC-UV method is required for the quantitative analysis of 6,7-Diaminoquinoxaline-2,3-dione Dihydrochloride and its degradation products.

Illustrative HPLC-UV Method Parameters (to be optimized for the specific compound):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by measuring the UV-Vis spectrum of the compound to identify the wavelength of maximum absorbance (λmax). For quinoxaline derivatives, this is often in the UV range.

-

Validation Parameters: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. [5][6]

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for identifying the structures of unknown degradation products. [7][8] Workflow for Degradant Identification:

-

LC Separation: Separate the degradation products from the parent compound using the validated HPLC method.

-

MS Analysis: Introduce the eluent into a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the parent compound and each degradation product.

-

MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) to induce fragmentation of the molecular ions. The fragmentation patterns provide valuable structural information.

-

Structure Elucidation: Propose the structures of the degradation products based on their mass, fragmentation patterns, and knowledge of common degradation pathways.

Strategies to Enhance Solubility and Stability

For compounds with suboptimal solubility or stability, various formulation strategies can be employed.

Solubility Enhancement Techniques:

| Strategy | Mechanism |

| pH Adjustment | For ionizable compounds, adjusting the pH of the formulation can significantly increase solubility. |

| Co-solvents | The addition of water-miscible organic solvents (e.g., ethanol, propylene glycol) can increase the solubility of poorly soluble drugs. |

| Surfactants | Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility. |

| Cyclodextrins | These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs. |

| Solid Dispersions | Dispersing the drug in a solid, inert carrier can improve its dissolution rate. |

Stability Enhancement Strategies:

| Strategy | Mechanism |

| Excipient Selection | Choose excipients that are compatible with the drug and do not promote degradation. |

| Antioxidants | For compounds susceptible to oxidation, the addition of antioxidants (e.g., ascorbic acid, butylated hydroxytoluene) can improve stability. |

| Light Protection | Formulate and package the drug in light-resistant containers (e.g., amber vials) to prevent photodegradation. |

| pH Control | Buffering the formulation to a pH where the drug is most stable can prevent hydrolytic degradation. |

| Lyophilization | Freeze-drying can improve the stability of drugs that are unstable in solution. |

Conclusion

A comprehensive understanding of the solubility and stability of 6,7-Diaminoquinoxaline-2,3-dione Dihydrochloride is fundamental for its successful application in research and drug development. While direct quantitative data for this specific compound is limited in the public domain, this guide provides the necessary theoretical framework and detailed experimental protocols for its thorough characterization. By employing the described methodologies for solubility determination, forced degradation studies, and analytical method development, researchers can generate the critical data needed to advance their work with this and other quinoxaline derivatives. The insights gained from these studies will enable rational formulation design, ensure the integrity of experimental results, and ultimately contribute to the development of safe and effective new therapies.

References

- Maurya, S., et al. (n.d.). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.

- Jain, R., & Gupta, R. (2016).

- WorldPharma.Today. (2022).

- Inventiva Pharma. (n.d.).

- Chauhan, A., & Mittu, B. (2015). Forced degradation study of different brands of levocetirizine dihydrochloride by UV-spectroscopy. International Journal of Pharmaceutical Chemistry and Analysis.

- Singh, R., & Kumar, R. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Journal of Pharmaceutical Sciences.

- Kumar, S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.

- Van der Vight, M., et al. (2014). UV-Vis spectra (normalized, from a chloroform solution) of quinoxaline derivatives Q1 – Q4.

- Zhang, Y., et al. (2014). LC-MS identification of the degradation products of eplerenone.

-

PCR Society. (n.d.). 6,7-Diaminoquinoxaline-2,3-dione (dihydrochloride). Retrieved from [Link]

- Singh, S., et al. (2014). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Pharmaceutical Methods.

-

LookChem. (n.d.). 6,7-DIAMINOQUINOXALINE-2,3-DIONE, DIHYDROCHLORIDE 17498-26-9 wiki. Retrieved from [Link]

- Pharma Excipients. (2021). UNGAP-best-practice-for-improving-solubility-data-quality-of-orally-administered-drugs.pdf.

- Wang, Y., et al. (2021). Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods.

-

NIST. (n.d.). Quinoxaline. Retrieved from [Link]

- Wang, J., et al. (2021). Insight into quinolones and sulfonamides degradation, intermediate product identification and decomposition pathways with the assistance of Bi 2 MoO 6 /Bi 2 WO 6 /MWCNTs photocatalyst.

- BenchChem. (n.d.). physical and chemical properties of 6-aminoquinoxaline-2,3(1H,4H)-dione.

- Liu, Y., et al. (2020). (A) UV‐Vis absorption and (B) emission spectra of the three...

- Servilha, R. O., et al. (2020). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and...

- Fejér, Z., et al. (2023). A Validated HPLC-UV-ESI-IT-MS Method for the Quantification of Carnosol in Lepechinia mutica, a Medicinal Plant Endemic to Ecuador. MDPI.

- Zhang, Y., et al. (2025). Characterization of degradation products of Macozinone by LC–MS/MS and elucidation of their degradation pathway.

- Jorge, F. E., et al. (2025). Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT. Journal of Molecular Modeling.

- Sonawane, S. S., et al. (2022). Development and Validation of HPLC Method for quantification of Zonisamide in Spiked Human Plasma. Jordan Journal of Pharmaceutical Sciences.

- de Oliveira, A. C., et al. (2015). HPLC-DAD and UV-Spectrophotometry for the Determination of Lychnopholide in Nanocapsule Dosage Form: Validation and Application to Release Kinetic Study.

- BenchChem. (n.d.).

- Avdeef, A., et al. (2000). Diclofenac Solubility: Independent Determination of the Intrinsic Solubility of Three Crystal Forms.

Sources

- 1. Buy this compound | 17498-26-9 [smolecule.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Page loading... [wap.guidechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Development and Validation of HPLC Method for quantification of Zonisamide in Spiked Human Plasma | Jordan Journal of Pharmaceutical Sciences [jjournals.ju.edu.jo]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

Preamble: The Rise of a Privileged Scaffold in Oncology

An In-Depth Technical Guide to the Antitumor Activity of Quinoxaline-2,3-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a bicyclic system composed of a benzene ring fused to a pyrazine ring, represents a class of nitrogen-containing heterocycles that has garnered significant attention in medicinal chemistry.[1] Its derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.[2] In recent years, the quinoxaline core, and specifically the quinoxaline-2,3-dione motif, has emerged as a "privileged scaffold" in oncology research, forming the basis for a new generation of chemotherapeutic agents with potent and diverse antitumor activities.[3][4][5][6]

While many effective anticancer agents exist, the majority suffer from a lack of specificity, leading to the severe side effects associated with conventional chemotherapy.[3][4] Quinoxaline derivatives offer a promising alternative, with research demonstrating their ability to act as targeted inhibitors of key cellular pathways implicated in carcinogenesis.[5][7] This guide provides a comprehensive technical overview of the synthesis, multifaceted mechanisms of action, structure-activity relationships (SAR), and essential preclinical evaluation protocols for quinoxaline-2,3-dione derivatives in the context of cancer therapy.

Foundational Chemistry: Synthesis of the Quinoxaline-2,3-dione Core

The primary and most established method for synthesizing the quinoxaline-2,3(1H,4H)-dione core is the acid-catalyzed cyclocondensation reaction between an o-phenylenediamine and oxalic acid.[2][7][8][9] This straightforward approach provides a robust foundation for generating a diverse library of derivatives.

Experimental Protocol: Synthesis of Quinoxaline-2,3(1H,4H)-dione

This protocol describes a standard, reliable method for preparing the core scaffold.

Causality and Self-Validation:

-

Reagents: The use of o-phenylenediamine and oxalic acid as primary reactants is fundamental. The 4N Hydrochloric Acid serves as a catalyst, protonating the carbonyl groups of oxalic acid, thereby making them more electrophilic and susceptible to nucleophilic attack by the amino groups of the diamine.

-

Reflux: Heating the reaction mixture under reflux provides the necessary activation energy to overcome the reaction barrier, ensuring the completion of the two-step condensation process. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed, providing an internal validation checkpoint.

-

Purification: The product often precipitates upon cooling. Washing with cold water removes residual acid and unreacted water-soluble starting materials. Recrystallization from a suitable solvent (e.g., ethanol or acetic acid) is a critical step to ensure high purity, which is essential for subsequent biological testing and derivatization.

Step-by-Step Methodology:

-

Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add substituted o-phenylenediamine (1.0 eq).

-

Reagent Addition: Add oxalic acid dihydrate (1.1 eq) and 4N hydrochloric acid (a sufficient volume to ensure stirring, e.g., 50-100 mL).

-

Reaction: Heat the mixture to reflux with constant stirring for 2-4 hours. Monitor the reaction's completion using TLC.

-

Isolation: Allow the reaction mixture to cool to room temperature. The solid product will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any remaining acid.

-

Drying & Recrystallization: Dry the crude product in a vacuum oven. For higher purity, recrystallize the solid from an appropriate solvent like ethanol.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, IR, and mass spectrometry.[8][9]

Diagram: Core Synthesis and Derivatization Pathway

The quinoxaline-2,3-dione scaffold is often a precursor to more complex and potent derivatives. A common strategy involves chlorination to form a highly reactive intermediate, 2,3-dichloroquinoxaline, which can then undergo nucleophilic substitution to introduce a wide array of functional groups.[2][7][10]

Caption: Synthesis of the quinoxaline-2,3-dione core and subsequent derivatization.

Mechanisms of Antitumor Action: A Multi-Targeted Approach

Quinoxaline-2,3-dione derivatives exert their antitumor effects not through a single, universal mechanism, but by engaging multiple critical targets within cancer cells. This pleiotropic activity is a key reason for their therapeutic potential.

Inhibition of Protein Kinases

A primary mechanism of action for many quinoxaline derivatives is the inhibition of protein kinases, which are central to the signaling pathways that control cell growth, proliferation, and survival.[7] Dysregulation of these pathways is a hallmark of cancer. These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[7]

Key Kinase Targets:

-

PI3K/mTOR Pathway: This pathway is frequently hyperactivated in cancer. Quinoxaline derivatives like PX-866 and PKI-587 have been developed as potent dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR), effectively shutting down this critical survival pathway. PKI-587 has advanced to Phase I and II clinical trials for various cancers, including breast and non-small cell lung cancer.

-

Receptor Tyrosine Kinases (RTKs): Angiogenesis, the formation of new blood vessels, is crucial for tumor growth. Quinoxaline derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor (VEGFR), a key RTK in this process.[6][7] Other targeted RTKs include the Platelet-Derived Growth Factor Receptor (PDGFR) and Epidermal Growth Factor Receptor (EGFR).[7]

-

Other Kinases: The scaffold has also been used to develop inhibitors for c-Kit, Janus kinase (JAK), and Cyclin-Dependent Kinases (CDKs), highlighting its versatility.[7][11]

Diagram: Inhibition of the PI3K/mTOR Signaling Pathway

Caption: Dual inhibition of the PI3K/mTOR pathway by quinoxaline derivatives.

Topoisomerase II Inhibition and DNA Damage

Certain quinoxaline derivatives can function as DNA topoisomerase II (Topo II) inhibitors.[12][13] Topo II is an essential enzyme that manages DNA tangles during replication. By stabilizing the enzyme-DNA cleavage complex, these inhibitors prevent the re-ligation of DNA strands, leading to double-strand breaks. This accumulation of DNA damage triggers cell cycle arrest and ultimately induces apoptosis.[12]

Induction of Apoptosis and Cell Cycle Arrest

Regardless of the primary upstream target, a common downstream consequence of treatment with quinoxaline-2,3-dione derivatives is the induction of programmed cell death, or apoptosis.[6][7]

-

Apoptotic Pathway Modulation: Studies show these compounds can upregulate the expression of pro-apoptotic proteins like the tumor suppressor p53 and executioner caspases (caspase-3, -8), while simultaneously downregulating anti-apoptotic proteins like Bcl-2.[12]

-

Cell Cycle Arrest: Before undergoing apoptosis, cancer cells treated with these derivatives often arrest at specific phases of the cell cycle. For example, some compounds cause arrest at the G2/M phase boundary, while others induce arrest in the S phase, preventing DNA synthesis.[6][7][12]

Structure-Activity Relationship (SAR) Insights

Optimizing the antitumor potency of the quinoxaline-2,3-dione scaffold is achieved through systematic structural modifications. SAR studies provide a rational basis for designing more effective and selective drug candidates.

Key SAR Observations:

-

Substitutions on the Benzene Ring: The electronic nature of substituents on the core benzene ring is critical. Electron-withdrawing groups like chloro (Cl) can sometimes improve activity compared to unsubstituted analogs.[7]

-

Substitutions at Positions 2 and 3: These positions are crucial for determining potency and target specificity. The nature of aryl groups here significantly impacts activity; for instance, analogs with furan rings have shown higher potency than those with phenyl rings.[14]

-

Linker Moieties: The type of linker connecting the quinoxaline core to other functionalities is important. An NH-CO amide linker has been shown to increase activity in some series, whereas aliphatic linkers may decrease it.[15]

-